P2X7 Receptor Antagonism Potency: Sub-nanomolar IC50 Distinct from Pyridazine-4-carbohydrazide Series
The target compound demonstrates sub-nanomolar inhibitory potency against the human P2X7 purinoceptor (IC50 = 1.80 nM) in 1321N1 astrocytoma cells expressing recombinant human receptor [1]. In contrast, structurally related pyridazine-4-carbohydrazide derivatives exhibit markedly different activity profiles, with reported MIC values for antimicrobial activity rather than nanomolar P2X7 antagonism, confirming that the 3-carbohydrazide regioisomer is essential for high-affinity P2X7 engagement .
| Evidence Dimension | P2X7 Receptor Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM (Human P2X7); IC50 = 301 nM (Mouse P2X7) |
| Comparator Or Baseline | Pyridazine-4-carbohydrazide derivatives: No sub-100 nM P2X7 inhibition reported; activity profile shifted toward antimicrobial (MIC values) |
| Quantified Difference | Target compound shows species selectivity (167-fold human vs. mouse); regioisomeric shift from 3- to 4-carbohydrazide abolishes sub-nanomolar P2X7 activity |
| Conditions | 1321N1 cells expressing recombinant human or rat P2X7 channel; pH 7.4; HyQ DME/high glucose medium |
Why This Matters
This sub-nanomolar potency and species selectivity profile defines a specific molecular recognition pattern that cannot be replicated by the 4-regioisomer, guiding procurement for P2X7-targeted research programs.
- [1] BindingDB. BDBM246860: Pyridazine-3-carbohydrazide P2X7 Purinoceptor 7 (Human) IC50 Data. Entry from US Patent 10053463. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=246860 View Source
